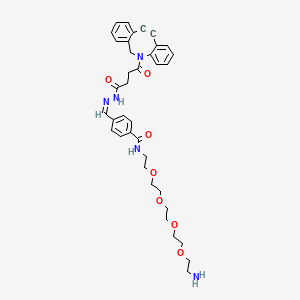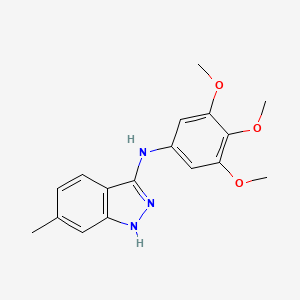
Tubulin inhibitor 26
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tubulin inhibitor 26 is a compound that targets the tubulin-microtubule system, which is crucial for cell division and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, making it a potent agent in cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tubulin inhibitor 26 involves ligand-based pharmacophore modeling to identify chemical features responsible for inhibiting tubulin polymerization.
Industrial Production Methods: Industrial production of tubulin inhibitors typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as molecular docking studies, biological evaluation in vitro, and validation of pharmacophore models .
化学反应分析
Types of Reactions: Tubulin inhibitor 26 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols .
科学研究应用
Tubulin inhibitor 26 has a wide range of scientific research applications, including:
Chemistry: Used in the study of microtubule dynamics and the development of new chemotherapeutic agents.
Biology: Used to investigate the role of microtubules in cell division and intracellular transport.
Medicine: Used as a potential treatment for various cancers by inhibiting cell division and inducing apoptosis.
Industry: Used in the development of nanoparticle drug delivery systems to improve the solubility and efficacy of chemotherapeutic agents
作用机制
Tubulin inhibitor 26 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization or assembly into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .
相似化合物的比较
Colchicine: Binds to the colchicine site on tubulin and inhibits microtubule polymerization.
Taxanes (e.g., paclitaxel): Bind to polymerized microtubules and promote tubulin stabilization.
Vinca Alkaloids (e.g., vinblastine): Promote depolymerization of microtubules.
Uniqueness of Tubulin Inhibitor 26: this compound is unique in its ability to bind to a novel tubulin site, disrupt microtubule networks, and induce cell death. This compound acts as a molecular plug that sterically inhibits the conformational switch in the α-tubulin subunit, making it a promising candidate for innovative antitubulin drug discovery .
属性
分子式 |
C17H19N3O3 |
|---|---|
分子量 |
313.35 g/mol |
IUPAC 名称 |
6-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C17H19N3O3/c1-10-5-6-12-13(7-10)19-20-17(12)18-11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3,(H2,18,19,20) |
InChI 键 |
WXYDIUWYBVAKRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=NN2)NC3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


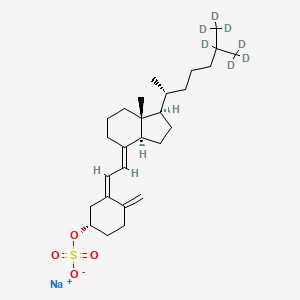

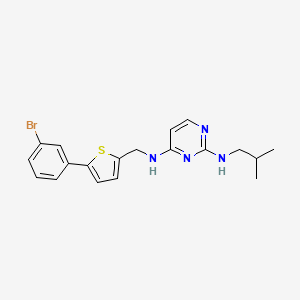
![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)


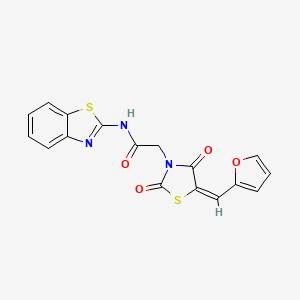
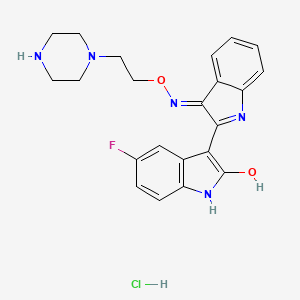

![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)


